molecular formula C31H47FeN6O13 B164657 Hydroxyneocoprogen I CAS No. 135500-10-6

Hydroxyneocoprogen I

Katalognummer B164657
CAS-Nummer: 135500-10-6
Molekulargewicht: 767.6 g/mol
InChI-Schlüssel: UHRPREMPADIQSN-HNSQUHKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxyneocoprogen I is a natural product that has been isolated from the fungus Aspergillus aculeatus. It belongs to the family of neocoprostanol derivatives and has shown potential as an anti-inflammatory and anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

Hydroxyneocoprogen I has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, Hydroxyneocoprogen I has been shown to induce apoptosis in cancer cells, such as human breast cancer cells. These findings suggest that Hydroxyneocoprogen I may have therapeutic potential for inflammatory diseases and cancer.

Wirkmechanismus

The mechanism of action of Hydroxyneocoprogen I is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Hydroxyneocoprogen I may inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that inhibits NF-κB.

Biochemische Und Physiologische Effekte

Hydroxyneocoprogen I has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) in vitro, which may contribute to its anti-inflammatory and anti-cancer effects. In addition, Hydroxyneocoprogen I has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. MMPs play a role in cancer invasion and metastasis, and inhibiting their activity may prevent cancer progression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Hydroxyneocoprogen I in lab experiments is that it is a natural product, which may have fewer side effects than synthetic drugs. In addition, Hydroxyneocoprogen I has been shown to have good stability in solution, which makes it suitable for use in cell culture experiments. However, one limitation of using Hydroxyneocoprogen I is that it is relatively expensive, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on Hydroxyneocoprogen I. One direction is to further investigate its mechanism of action, particularly its effects on the NF-κB signaling pathway. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, it may be possible to modify the structure of Hydroxyneocoprogen I to improve its potency and selectivity for specific targets.

Synthesemethoden

Hydroxyneocoprogen I can be synthesized by the fermentation of Aspergillus aculeatus. The fungus is grown in a liquid medium containing various nutrients, and the Hydroxyneocoprogen I is extracted from the culture broth. The yield of Hydroxyneocoprogen I can be improved by optimizing the fermentation conditions, such as pH, temperature, and aeration.

Eigenschaften

CAS-Nummer

135500-10-6

Produktname

Hydroxyneocoprogen I

Molekularformel

C31H47FeN6O13

Molekulargewicht

767.6 g/mol

IUPAC-Name

[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)

InChI

InChI=1S/C31H47N6O13.Fe/c1-19(11-15-50-31(46)25(32-21(3)39)10-7-14-37(49)28(43)17-20(2)26(41)18-38)16-27(42)36(48)13-6-9-24-30(45)33-23(29(44)34-24)8-5-12-35(47)22(4)40;/h16-17,23-26,38,41H,5-15,18H2,1-4H3,(H,32,39)(H,33,45)(H,34,44);/q-3;+3/b19-16-,20-17+;

InChI-Schlüssel

UHRPREMPADIQSN-HNSQUHKSSA-N

Isomerische SMILES

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/CCOC(=O)C(CCCN(C(=O)/C=C(\C)/C(CO)O)[O-])NC(=O)C.[Fe+3]

SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C=C(C)C(CO)O)[O-])NC(=O)C.[Fe+3]

Kanonische SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C=C(C)C(CO)O)[O-])NC(=O)C.[Fe+3]

Synonyme

hydroxyneocoprogen I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.